7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is a complex organic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinolone core, followed by the introduction of the azepane ring, the sulfonyl group, and the fluoro substituent. Common reagents used in these reactions include:
Quinolone Core Synthesis: Starting materials such as aniline derivatives and acyl chlorides.
Azepane Ring Introduction: Azepane or its derivatives.
Sulfonyl Group Addition: Sulfonyl chlorides.
Fluoro Substitution: Fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halides or nucleophiles.
Hydrolysis: Acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinolone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible development as a pharmaceutical agent with antibacterial or antiviral properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Interaction with Receptors: Binding to cellular receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic.
Levofloxacin: Another quinolone antibiotic with a broad spectrum of activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacteria.
Uniqueness
“7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is unique due to its specific structural features, such as the azepane ring and the dimethylbenzenesulfonyl group
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)19-10-9-17(2)18(3)13-19)25(29)20-14-21(26)23(15-22(20)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIBDHNKDZFUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.